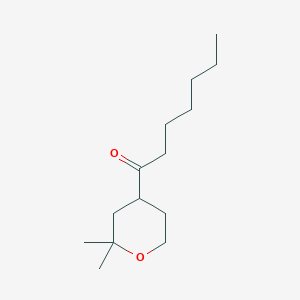

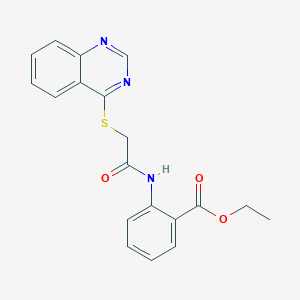

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and analysis of compounds related to "1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one" involve methodologies and characterizations that contribute to the field of organic chemistry, particularly in the synthesis of pyran derivatives, which are significant for their diverse biological and chemical properties.

Synthesis Analysis

Studies have shown efficient synthesis methods for tetrahydrobenzo[b]pyran derivatives using environmentally friendly catalysts in aqueous media, highlighting the importance of green synthesis (Jin et al., 2004). Similarly, the synthesis of various bicyclo[2.2.1]heptan-2-ones through reactions of dimethylamino compounds has been reported, providing a basis for the synthesis of complex structures (Grošelj et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through various spectroscopic methods, including NMR and X-ray diffraction, emphasizing the role of these techniques in determining the configuration and stereochemistry of complex molecules (Ciber et al., 2023).

Chemical Reactions and Properties

Reactions of similar compounds with different reagents have yielded a variety of products, illustrating the reactivity of pyran derivatives under different conditions. For example, metalation reactions of 2-methyl-4H-pyran-4-ones have been studied, showing how these compounds can react with alkyl and aralkyl halides or carbonyl compounds to give alkylated or condensed products (Yamamoto & Sugiyama, 1975).

Physical Properties Analysis

The physical properties of compounds closely related to "this compound" have been explored through the synthesis of pyrano[2,3-c]chromen-2(3H)-ones, showcasing the ability to obtain high yields through photoinduced intramolecular coupling (Jindal et al., 2014).

Chemical Properties Analysis

The chemical properties of similar pyran derivatives have been elucidated through multicomponent reactions, demonstrating the potential for creating diverse molecular structures efficiently and with high atom economy (Ryzhkova et al., 2023).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis and Transformations of N,2,2-Trimethyltetrahydro-2H-Pyran-4-amine : This study explored the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine from 2,2-dimethyltetrahydro-2H-pyran-4-one, followed by a series of chemical transformations including cyanoethylation and reduction processes (Arutyunyan et al., 2012).

Small-Molecule Inhibitors of the F-Box Protein SKP2 : Research identified a derivative of tetrahydropyran, including the 2,2-dimethyltetrahydro-2H-pyran-4-yl structure, as a disruptor of the SCFSKP2 E3 ligase complex. This study also investigated the structure-activity relationships of these derivatives (Shouksmith et al., 2015).

Germination Stimulants in Smoke : Alkyl substituted variants of 2H-furo[2,3-c]pyran-2-ones, including a structure similar to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one, were identified in smoke and found to promote seed germination in various plant species (Flematti et al., 2009).

Synthesis of Complex Molecules

Synthesis of Tetrahydrobenzo(b)pyran Derivatives : A study described an efficient synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the utility of the 2,2-dimethyltetrahydro-2H-pyran structure in creating complex molecules under environmentally friendly conditions (Jin et al., 2004).

Synthesis of Polyketide Spiroketals : Research on the synthesis of C15 polyketide spiroketals involved the conversion of 2,2'-methylenebis[furan] to a complex structure including the tetrahydro-2H-pyran-2-yl moiety. This study highlights the role of this chemical structure in the synthesis of biologically active compounds (Meilert et al., 2004).

Propriétés

IUPAC Name |

1-(2,2-dimethyloxan-4-yl)heptan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-4-5-6-7-8-13(15)12-9-10-16-14(2,3)11-12/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBCRXDWXMMWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1CCOC(C1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)